

# Methyl Isonipecotate: A Versatile Scaffold in Modern Drug Design

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## Compound of Interest

Compound Name: Methyl isonipecotate

Cat. No.: B140471

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For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly shapes the ultimate therapeutic efficacy and pharmacokinetic profile of a drug candidate. Among the privileged heterocyclic structures in medicinal chemistry, the piperidine ring, and specifically derivatives of **methyl isonipecotate**, has emerged as a cornerstone in the design of novel therapeutics targeting a wide array of diseases.

This guide provides an objective comparison of the **methyl isonipecotate** scaffold against other common heterocyclic structures, supported by experimental data. We will delve into its role in the development of potent antagonists for chemokine receptor 5 (CCR5), inhibitors for soluble epoxide hydrolase (sEH), and modulators of opioid receptors, presenting quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.

## Comparative Analysis of Physicochemical Properties

The choice of a scaffold significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The piperidine ring, the core of **methyl isonipecotate**, offers a unique combination of a basic nitrogen atom, crucial for target interaction and solubility, and a three-dimensional framework. Here, we compare it with other widely used scaffolds.

Property	Piperidine (from Methyl Isonipecotate)	Pyrrolidine	Morpholine
Structure	6-membered saturated heterocycle	5-membered saturated heterocycle	6-membered saturated heterocycle with oxygen
pKa of Conjugate Acid	~11.22	~11.27	~8.4
Calculated LogP (cLogP)	~0.84	~0.46	~-0.85
Aqueous Solubility	Moderate to High (structure-dependent)	High	High
Conformational Flexibility	Prefers a rigid chair conformation	More flexible envelope and twist conformations	Chair conformation
Key Design Considerations	The rigid conformation can lead to higher binding affinity. The basic nitrogen is a key interaction point.	Its flexibility can be advantageous for exploring binding pockets.	The ether oxygen enhances water solubility and can act as a hydrogen bond acceptor.[1]

## Efficacy of Methyl Isonipecotate-Derived Scaffolds in Drug Candidates

The true measure of a scaffold's utility lies in the biological activity of the compounds derived from it. The **methyl isonipecotate** framework has been successfully employed to generate potent modulators of various biological targets.

### CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of M-tropic strains of HIV-1 into host cells.[2] Antagonists of this receptor represent a significant class of anti-HIV therapeutics. The piperidine scaffold, often derived from isonipecotic acid (the

hydrolyzed form of **methyl isonipecotate**), is a key structural motif in many potent CCR5 antagonists.[3]

Compound/Scaffold	Target	IC50/EC50 (nM)	Key Structural Features
Compound 11f	CCR5	EC50 = 0.59	1-acetylpiperidin-4-yl group, demonstrating the utility of the piperidine core.[4]
Sch-350634	CCR5	Potent inhibitor	Piperazino-piperidine based structure, synthesized from isonipecotate.[3][5]
Maraviroc	CCR5	IC50 = 0.2	Approved anti-HIV-1 drug with a complex heterocyclic structure. [2]
Piperazine-based antagonist	CCR5	Potent inhibitor	Utilizes a piperazine core as an alternative to the piperidine scaffold.[5]

## Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a therapeutic target for managing pain and inflammation. Inhibitors of sEH often feature a urea or amide pharmacophore, and the incorporation of a piperidine ring can enhance potency and pharmacokinetic properties.

Compound/Scaffold	Target	IC50 (nM)	Key Structural Features
Piperidine-based sEH inhibitor (amide)	human sEH	1.1 - 4200	Conformationally restricted inhibitors with a piperidine core.
Piperidine-based sEH inhibitor (ester)	human sEH	2.6 - 8.7	Contains ester and acid functionalized amides on a piperidine scaffold.
NCND	mouse sEH	9.8	A potent and selective urea-based inhibitor. [6]
NCND	human sEH	85.2	Demonstrates species-specific potency.[6]

## Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The piperidine scaffold has been incorporated into kinase inhibitors to modulate their activity and properties.

Compound/Scaffold	Target	IC50 (nM)	Key Structural Features
Pyrimidine-based derivative (13)	Aurora A kinase	< 200	Designed to induce the DFG-out conformation of the kinase.[7]
Pyrrolopyrimidine/pyrrolopyridine derivatives	ASK1 kinase	Potent inhibitors	A series of inhibitors for Apoptosis Signal-Regulating Kinase 1. [8]
ITK inhibitor (CPI-818)	ITK	6.5	A selective inhibitor of IL-2-inducible T-cell kinase.[9]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis and biological evaluation of compounds derived from a **methyl isonipecotate** scaffold.

### Synthesis of a Piperidine-Based CCR5 Antagonist Analog

This protocol describes a general method for the synthesis of 4-substituted-4-aminopiperidine derivatives, a key intermediate for piperazino-piperidine based CCR5 antagonists, starting from isonipecotate.[3]

#### Step 1: Alkylation of Isonipecotate

- To a solution of N-protected **methyl isonipecotate** in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C).
- After stirring for 30 minutes, add the desired alkylating agent (e.g., an alkyl halide).

- Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
- Purify the product by column chromatography.

#### Step 2: Curtius Rearrangement

- Hydrolyze the ester of the alkylated product to the corresponding carboxylic acid using a base (e.g., lithium hydroxide) in a mixture of water and an organic solvent.
- Activate the carboxylic acid, for example, by forming an acyl azide using diphenylphosphoryl azide.
- Induce the Curtius rearrangement by heating the acyl azide in an inert solvent (e.g., toluene).
- Trap the resulting isocyanate with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine.
- Remove the N-protecting group under appropriate conditions (e.g., acidolysis for a Boc group) to yield the 4-substituted-4-aminopiperidine derivative.

## In Vitro CCR5 Binding Assay

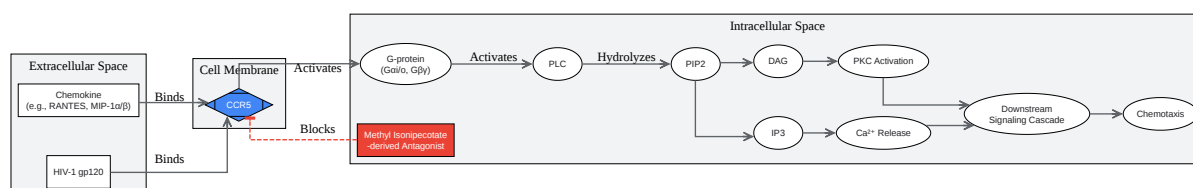
This protocol outlines a method to determine the binding affinity of a compound to the CCR5 receptor.

- **Cell Culture:** Use a cell line that stably expresses the human CCR5 receptor (e.g., CHO cells).
- **Radioligand Binding:** Incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g.,  $^{125}\text{I}$ -MIP-1 $\alpha$ ).
- **Competition:** Add increasing concentrations of the test compound to displace the radioligand.
- **Incubation:** Allow the binding to reach equilibrium.

- Separation: Separate the bound and free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters using a gamma counter.
- Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

## Signaling Pathway Visualization

The antagonism of the CCR5 receptor by a drug molecule prevents the downstream signaling cascade initiated by its natural chemokine ligands. This inhibition is the basis of its anti-HIV-1 activity.



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CCR5 signaling pathway and its inhibition.

In conclusion, **methyl isonipecotate** provides a robust and versatile scaffold for the design of novel therapeutics. Its inherent structural and physicochemical properties, coupled with the potential for diverse functionalization, have enabled the development of potent and selective modulators for a range of important biological targets. The comparative data and experimental insights provided in this guide underscore the continued importance of the **methyl isonipecotate** scaffold in contemporary drug discovery.

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